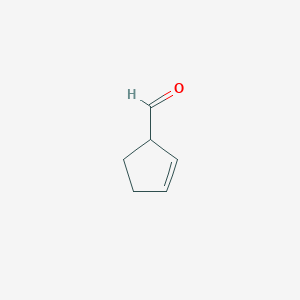

2-Cyclopentene-1-carbaldehyde

Descripción

2-Cyclopentene-1-carbaldehyde (C₆H₈O) is a cyclic aldehyde featuring a five-membered cyclopentene ring with a conjugated double bond and an aldehyde group at the first carbon position. Its structure combines the reactivity of an aldehyde with the strain and electronic effects of the unsaturated cyclopentene ring.

Propiedades

IUPAC Name |

cyclopent-2-ene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h1,3,5-6H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZFPWQAMFVQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568564 | |

| Record name | Cyclopent-2-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29329-02-0 | |

| Record name | Cyclopent-2-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyclopentene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentene-1-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Another method involves the hydroformylation of cyclopentene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen to add a formyl group to the double bond, resulting in the formation of 2-cyclopentene-1-carbaldehyde.

Industrial Production Methods

In industrial settings, 2-cyclopentene-1-carbaldehyde can be produced through large-scale hydroformylation processes. The use of continuous flow reactors and optimized catalysts allows for efficient production with high yields. The reaction conditions are carefully controlled to ensure the selectivity and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopentene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-cyclopentene-1-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The double bond in the ring can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted cyclopentane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), Hydrohalic acids (HCl, HBr)

Major Products Formed

Oxidation: 2-Cyclopentene-1-carboxylic acid

Reduction: 2-Cyclopentene-1-methanol

Substitution: Halogenated cyclopentane derivatives

Aplicaciones Científicas De Investigación

2-Cyclopentene-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mecanismo De Acción

The mechanism of action of 2-Cyclopentene-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The double bond in the ring also allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Cyclic Aldehydes with Varying Ring Sizes

The size of the cyclic backbone significantly influences reactivity and stability.

Key Findings :

Substituent Effects on Cyclic Aldehydes

Substituents like halogens, hydroxy groups, or methyl groups alter electronic and steric properties.

Key Findings :

- Electron-withdrawing groups (e.g., chlorine) enhance aldehyde reactivity in nucleophilic additions .

- Hydroxy groups expand application scope in drug design by enabling hydrogen-bonding interactions .

Cross-Ring Structural Modifications

Incorporation of additional rings (e.g., cyclopropane) or functional groups introduces unique reactivity.

| Compound Name | Structural Features | Unique Behavior | Reference |

|---|---|---|---|

| 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde | Cyclopropane + methyl on cyclopentane + aldehyde | Cyclopropane ring adds torsional strain; enhances thermal stability | |

| 2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde | Cyclopropane + cyclobutyl + methylsulfanyl | Methylsulfanyl group enables thiol-ene click chemistry | |

| 1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde | Cyclopropane + methylpropenyl + aldehyde | Conjugated double bonds enable polymerization |

Key Findings :

- Cyclopropane rings introduce strain and rigidity, favoring ring-opening reactions .

- Sulfur-containing substituents (e.g., methylsulfanyl) expand utility in materials science .

Functional Group Comparisons

Replacing the aldehyde group with other functionalities alters applications.

Actividad Biológica

2-Cyclopentene-1-carbaldehyde, an organic compound with the molecular formula CHO, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

2-Cyclopentene-1-carbaldehyde is characterized by a five-membered ring with a double bond and an aldehyde functional group. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis and potential therapeutic applications .

Antimicrobial Properties

Research indicates that 2-Cyclopentene-1-carbaldehyde exhibits antimicrobial and antifungal properties. These activities are particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Preliminary studies suggest that the compound may inhibit microbial growth, although specific mechanisms remain to be fully elucidated .

The mechanism of action for 2-Cyclopentene-1-carbaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde group. This high reactivity allows it to form covalent bonds with various biological molecules, potentially leading to inhibition of microbial enzymes or disruption of cellular processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-Cyclopentene-1-carbaldehyde demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

These results indicate that 2-Cyclopentene-1-carbaldehyde possesses notable antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.

Study 2: Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against various fungi. The results showed promising activity against Candida species:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Candida glabrata | 15 |

The observed inhibition zones suggest that 2-Cyclopentene-1-carbaldehyde could serve as a lead compound for antifungal drug development.

Comparison with Similar Compounds

To better understand the uniqueness of 2-Cyclopentene-1-carbaldehyde, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cyclopentanecarboxaldehyde | Aldehyde | Limited antimicrobial activity |

| Cyclohexene-1-carbaldehyde | Aldehyde | Moderate antifungal activity |

| 2-Cyclohexene-1-carbaldehyde | Aldehyde | Notable antimicrobial properties |

This comparison highlights that while similar compounds exist, 2-Cyclopentene-1-carbaldehyde demonstrates superior biological activity, particularly in antimicrobial contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.